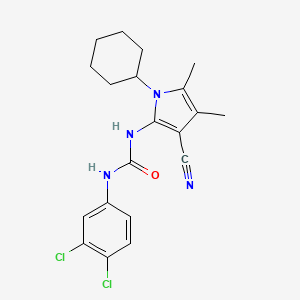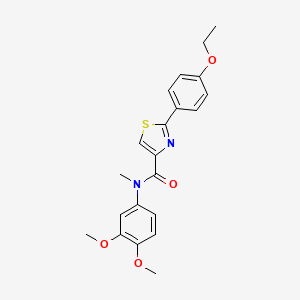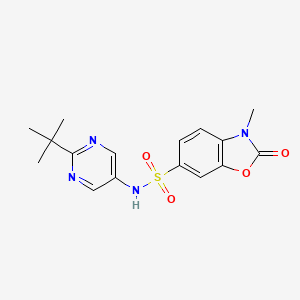
N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide, also known as P5, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biology, and agriculture.
作用機序
The exact mechanism of action of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide is not fully understood. However, it has been suggested that N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide exerts its biological effects through the inhibition of protein kinases. Protein kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation has been implicated in various diseases, including cancer and inflammation. N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has been shown to selectively inhibit certain protein kinases, making it a promising candidate for the development of targeted therapeutics.
Biochemical and Physiological Effects
N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide inhibits the growth of cancer cells and reduces inflammation by suppressing the production of pro-inflammatory cytokines. N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has also been shown to inhibit the growth of bacterial and fungal strains by disrupting their cell membranes. In addition, N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the major advantages of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide is its high potency and selectivity towards certain protein kinases. This makes it a valuable tool compound for the study of cellular signaling pathways. Additionally, N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has a low toxicity profile, making it suitable for use in in vitro and in vivo experiments. However, one limitation of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide is its relatively complex synthesis method, which may limit its widespread use.
将来の方向性
There are several future directions for the study of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide. One area of interest is the development of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide-based therapeutics for the treatment of cancer and inflammation. Further studies are needed to fully understand the mechanism of action of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide and its potential targets. Additionally, the synthesis method of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide could be optimized to improve yields and reduce costs. Finally, N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide could be further studied for its potential applications in agriculture, particularly as a fungicide or herbicide.
Conclusion
In conclusion, N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide, or N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide, is a promising compound with potential applications in various fields, including medicinal chemistry, biology, and agriculture. Its high potency and selectivity towards certain protein kinases make it a valuable tool compound for the study of cellular signaling pathways. Further studies are needed to fully understand the mechanism of action of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide and its potential applications.
合成法
The synthesis of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide involves the reaction of 2-tert-butyl-5-chloropyrimidine with 3-methylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The resulting compound is then purified through column chromatography to obtain pure N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide. This synthesis method has been optimized to achieve high yields and purity of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide.
科学的研究の応用
N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-inflammatory and anti-cancer activities. N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has also been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics and antifungal drugs. Additionally, N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has been used as a tool compound in the study of cellular signaling pathways, particularly those involving protein kinases.
特性
IUPAC Name |
N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-11-6-5-7-13(8-11)21(19,20)18-12-9-16-14(17-10-12)15(2,3)4/h5-10,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQJNXAQXSYNPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide](/img/structure/B7534256.png)


![6,7-Dimethyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7534275.png)
![3-[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl]sulfanyl-1-(3-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B7534276.png)
![5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534300.png)
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 3-sulfamoylbenzoate](/img/structure/B7534301.png)
![1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7534306.png)
![4-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]-3,3-dimethylmorpholine](/img/structure/B7534318.png)
![1-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-methylpyrazol-1-yl)ethanone](/img/structure/B7534333.png)
![2-anilino-N-[(2,4-dichlorophenyl)methyl]thieno[3,2-d][1,3]thiazole-5-carboxamide](/img/structure/B7534334.png)
![2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7534338.png)

